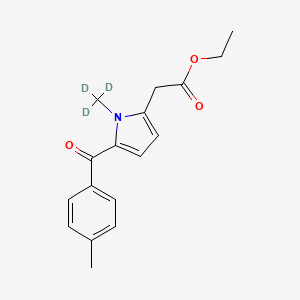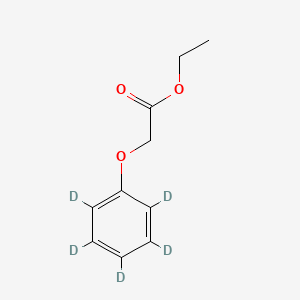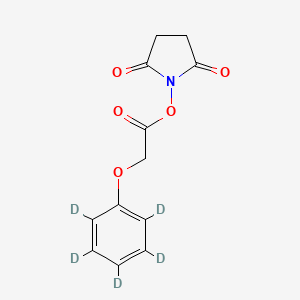
Tolmetin-d3 Ethyl Ester
概要
説明
Tolmetin-d3 Ethyl Ester is a deuterium-labeled derivative of Tolmetin, a non-steroidal anti-inflammatory drug. The molecular formula of this compound is C17H16D3NO3, and it has a molecular weight of 288.36 . This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies .
作用機序
Target of Action
Tolmetin-d3 Ethyl Ester, a derivative of Tolmetin, primarily targets the cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by reversibly inhibiting their activity . This inhibition results in decreased formation of prostaglandin precursors, leading to reduced inflammation, pain, and fever .
Biochemical Pathways
The action of this compound affects the biochemical pathway of prostaglandin synthesis . By inhibiting the COX-1 and COX-2 enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Pharmacokinetics
The metabolites or conjugates are then excreted in the urine within 24 hours . These properties likely influence the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever . By inhibiting the synthesis of prostaglandins, this compound can alleviate symptoms associated with conditions like rheumatoid arthritis, osteoarthritis, and juvenile arthritis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tolmetin-d3 Ethyl Ester typically involves the esterification of Tolmetin with deuterated ethanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is refluxed for several hours to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated ethanol and sulfuric acid. The reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
化学反応の分析
Types of Reactions: Tolmetin-d3 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
科学的研究の応用
Tolmetin-d3 Ethyl Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
類似化合物との比較
Tolmetin: The parent compound, used as a non-steroidal anti-inflammatory drug.
Indomethacin: Another non-steroidal anti-inflammatory drug with a similar mechanism of action.
Ibuprofen: A widely used non-steroidal anti-inflammatory drug with similar therapeutic effects.
Uniqueness: Tolmetin-d3 Ethyl Ester is unique due to its deuterium labeling, which provides advantages in research applications. The presence of deuterium atoms allows for more accurate tracking in metabolic studies and enhances the stability of the compound .
特性
IUPAC Name |
ethyl 2-[5-(4-methylbenzoyl)-1-(trideuteriomethyl)pyrrol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-21-16(19)11-14-9-10-15(18(14)3)17(20)13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFRUUBPYBQDCX-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(N1C)C(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CC=C1C(=O)C2=CC=C(C=C2)C)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676162 | |
| Record name | Ethyl [1-(~2~H_3_)methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215579-60-4 | |
| Record name | Ethyl [1-(~2~H_3_)methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















